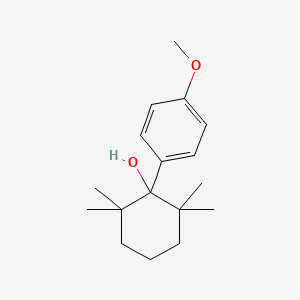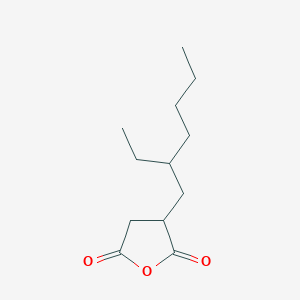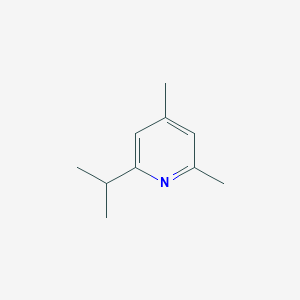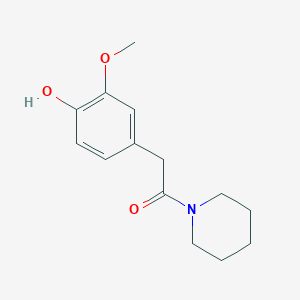
2,3-Dimethyl-1,5,7-trinitronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-1,5,7-trinitronaphthalene is an organic compound with the molecular formula C12H9N3O6 It is a derivative of naphthalene, characterized by the presence of three nitro groups and two methyl groups attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,5,7-trinitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced cooling systems are often employed to manage the exothermic nature of the nitration process.
化学反应分析
Types of Reactions
2,3-Dimethyl-1,5,7-trinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Various substituted naphthalene derivatives
科学研究应用
2,3-Dimethyl-1,5,7-trinitronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dimethyl-1,5,7-trinitronaphthalene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound with explosive properties.
1,3,5-Trinitrobenzene: A compound with similar nitro groups but different aromatic structure.
2,3-Dimethylnaphthalene: The parent compound without nitro groups.
Uniqueness
2,3-Dimethyl-1,5,7-trinitronaphthalene is unique due to the specific positioning of its nitro and methyl groups, which confer distinct chemical and physical properties. Its combination of nitro groups and methyl groups makes it a versatile compound for various chemical reactions and applications.
属性
CAS 编号 |
50558-80-0 |
|---|---|
分子式 |
C12H9N3O6 |
分子量 |
291.22 g/mol |
IUPAC 名称 |
2,3-dimethyl-1,5,7-trinitronaphthalene |
InChI |
InChI=1S/C12H9N3O6/c1-6-3-9-10(12(7(6)2)15(20)21)4-8(13(16)17)5-11(9)14(18)19/h3-5H,1-2H3 |
InChI 键 |
OWKXXEGSFBFATC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=C1C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)




![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)





![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)
